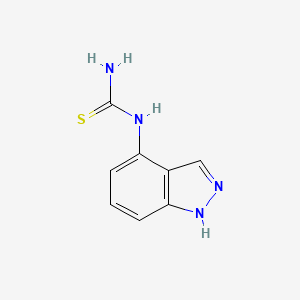
N-(1H-indazol-4-yl)thiourea
Vue d'ensemble
Description
“N-(1H-indazol-4-yl)thiourea” is a chemical compound with the molecular formula C8H8N4S . It is a derivative of indazole, a heterocyclic aromatic organic compound .
Synthesis Analysis
The synthesis of indazole derivatives, which includes “this compound”, has been explored through various methods . These methods include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of “this compound” consists of an indazole ring attached to a thiourea group . The indazole ring is a heterocyclic compound, consisting of a benzene ring fused to a pyrazole ring .Chemical Reactions Analysis
The chemical reactions involving indazole derivatives have been studied extensively . These studies have shown that indazole derivatives can undergo various reactions, including transition metal-catalyzed reactions and reductive cyclization reactions .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 192.24 . Other physical and chemical properties such as melting point, boiling point, and density were not specified in the retrieved papers.Applications De Recherche Scientifique
Anticancer Properties
One study focused on the synthesis of 1-[1-(4,5-dihydrooxazol-2-yl)-1H-indazol-3-yl]-3-phenylurea and 3-phenylthiourea derivatives, exploring their cytotoxic activity against cancer cell lines. The research found that while urea derivatives were mostly inactive at certain concentrations, thiourea derivatives showed pronounced inhibitory effects on cancer cell growth. Specifically, one thiourea compound demonstrated significant cytotoxicity on lung and cervical cancer cell lines, as well as cytostatic activity against pancreatic cancer cell lines, suggesting a potential for these derivatives in anticancer drug development (Kornicka et al., 2017).
Coordination Chemistry and Metal Complex Formation
Research into N-acylthiourea ligands has grown due to their rich coordination chemistry, which alters upon reaction with different metals. These thiourea derivatives have shown interesting coordination behaviors with Pt(II) and Pd(II) ions, often in a bidentate S,O manner, and with Ru(II), Rh(III), and Ir(III) centers through the S donor atom. Such coordination compounds have been explored for their biological applications, including as drugs for treating various human diseases like microbial infections, tuberculosis, and carcinomas (Lapasam & Kollipara, 2020).
Mécanisme D'action
Target of Action
Indazole-containing compounds have been known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antidepressant, and antibacterial effects . Therefore, the targets could be diverse depending on the specific biological activity.
Mode of Action
Indazole derivatives have been reported to interact with their targets in various ways, leading to changes in cellular processes . For instance, some indazole derivatives can inhibit specific enzymes, leading to altered biochemical pathways and cellular effects .
Biochemical Pathways
Indazole derivatives have been known to influence a variety of biochemical pathways, depending on their specific targets . For instance, some indazole derivatives can inhibit phosphoinositide 3-kinase δ, affecting cellular signaling pathways .
Pharmacokinetics
The pharmacokinetics of indazole derivatives can vary widely, depending on their specific chemical structures . For instance, some indazole derivatives have been reported to have good oral bioavailability, while others have poor oral pharmacokinetics .
Result of Action
Indazole derivatives have been known to exert a variety of effects at the molecular and cellular levels, depending on their specific targets and modes of action . For instance, some indazole derivatives can induce apoptosis in cancer cells, while others can inhibit inflammation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1H-indazol-4-ylthiourea. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Safety and Hazards
The safety data sheet for a similar compound, “N-(1H-indazol-7-yl)thiourea”, indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/clothing/eye protection/face protection when handling the compound .
Orientations Futures
Analyse Biochimique
Biochemical Properties
1H-indazol-4-ylthiourea is part of the indazole family of compounds, which are known for their diverse biological activities . Indazole derivatives have been found to interact with various enzymes and proteins, exerting their effects through these interactions
Cellular Effects
Indazole derivatives, including 1H-indazol-4-ylthiourea, have been found to exhibit a range of effects on cellular processes . For instance, some indazole derivatives have shown anti-inflammatory activity by inhibiting the production of certain inflammatory mediators
Molecular Mechanism
Indazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules and changes in gene expression
Propriétés
IUPAC Name |
1H-indazol-4-ylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c9-8(13)11-6-2-1-3-7-5(6)4-10-12-7/h1-4H,(H,10,12)(H3,9,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIVTJPUQKBFBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2)C(=C1)NC(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601327829 | |
| Record name | 1H-indazol-4-ylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601327829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24824408 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
54768-44-4 | |
| Record name | 1H-indazol-4-ylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601327829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



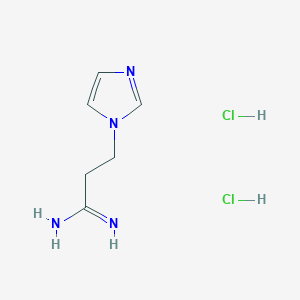
![N-{2-[4-(dimethylamino)phenyl]ethyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2776168.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2776169.png)
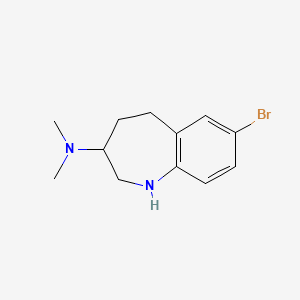

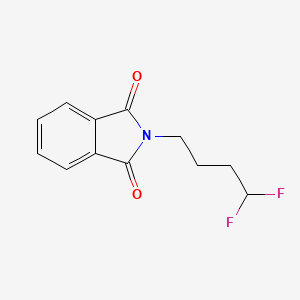

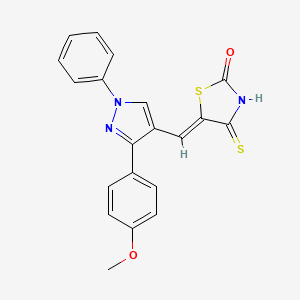

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-4-oxochromene-2-carboxamide](/img/structure/B2776183.png)
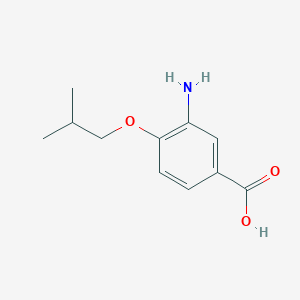
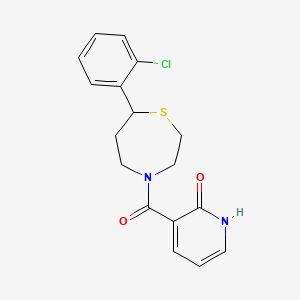

![3-Azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride](/img/structure/B2776190.png)